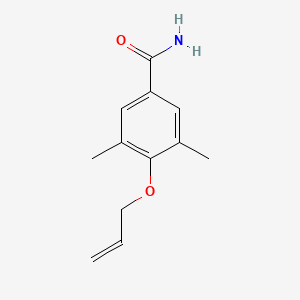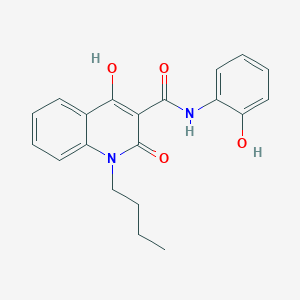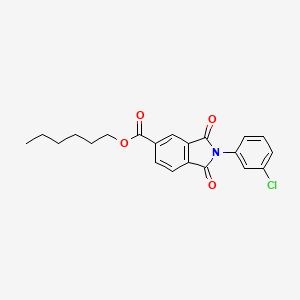
5-(4-Chlorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a chlorophenyl group, and a pyridinylmethylene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole intermediate.
Addition of the Pyridinylmethylene Moiety: The final step involves the condensation of the triazole derivative with pyridine-3-carbaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
酸化: 化合物中のチオール基は、酸化されてジスルフィドを形成することができます。
還元: ニトロ基(存在する場合)は、アミンに還元できます。
置換: クロロフェニル基は、求核芳香族置換反応に関与することができます。
一般的な試薬と条件
酸化: 塩基の存在下での過酸化水素またはヨウ素。
還元: 炭素上のパラジウムを用いた触媒的水素化。
置換: ジメチルホルムアミドなどの非プロトン性溶媒中での水素化ナトリウムまたはtert-ブトキシドカリウム。
主な生成物
酸化: ジスルフィド。
還元: アミン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学
化学において、5-(4-クロロフェニル)-4-((3-ピリジニルメチレン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学反応とメカニズムを調べることができます。
生物学
生物学的に、この化合物は、抗菌剤として有望視されています。研究では、さまざまな細菌や真菌の病原体に対する有効性が示されており、新しい抗生物質の開発候補となっています。
医学
医学では、抗がん特性の可能性が示されています。この化合物は、アポトーシスの誘導または細胞増殖の阻害を通じて、特定のがん細胞株の増殖を阻害することが判明しています。
産業
産業的には、この化合物は、熱安定性や独自の電子特性などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, 5-(4-Chlorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, research has indicated potential anticancer properties. The compound has been found to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
5-(4-クロロフェニル)-4-((3-ピリジニルメチレン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、さまざまな分子標的との相互作用を伴います。抗菌作用では、主要な酵素を阻害したり、細胞膜の完全性を損なう可能性があります。抗がん作用では、カスパーゼの活性化によるアポトーシスの誘導、またはDNA合成の干渉による細胞増殖の阻害が考えられます。
類似化合物との比較
類似化合物
5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオール: ピリジニルメチレン部分を欠いています。
4-((3-ピリジニルメチレン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: クロロフェニル基を欠いています。
5-(4-メチルフェニル)-4-((3-ピリジニルメチレン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: フェニル環に塩素原子ではなくメチル基を含んでいます。
独自性
5-(4-クロロフェニル)-4-((3-ピリジニルメチレン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、クロロフェニル基とピリジニルメチレン基の両方が存在するため、電子特性と立体特性のユニークな組み合わせを提供し、生物活性を高め、さまざまな用途に適した汎用性の高い化合物となっています。
特性
分子式 |
C14H10ClN5S |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-12-5-3-11(4-6-12)13-18-19-14(21)20(13)17-9-10-2-1-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
InChIキー |
CKHPKMFDMNCROV-RQZCQDPDSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC(=CN=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)



![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
